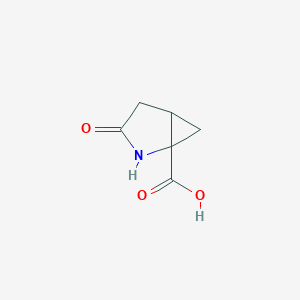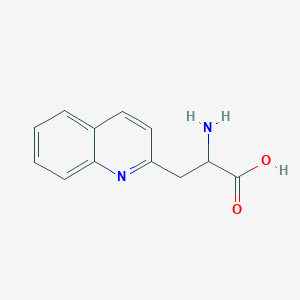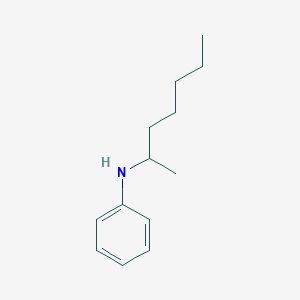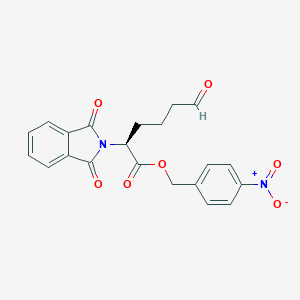
2-(1H-imidazol-2-yl)pyrazine
Übersicht
Beschreibung
“2-(1H-imidazol-2-yl)pyrazine” is a compound with the CAS Number: 119165-68-3 and a molecular weight of 146.15 . The IUPAC name for this compound is also 2-(1H-imidazol-2-yl)pyrazine .
Synthesis Analysis
The synthesis of imidazole-containing compounds, including “2-(1H-imidazol-2-yl)pyrazine”, has been a topic of interest in organic synthesis and drug development . A variety of synthetic routes have been developed, many of which involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Molecular Structure Analysis
The molecular structure of “2-(1H-imidazol-2-yl)pyrazine” consists of a five-membered imidazole ring attached to a pyrazine ring . The InChI code for this compound is 1S/C7H6N4/c1-2-9-6(5-8-1)7-10-3-4-11-7/h1-5H, (H,10,11) .Physical And Chemical Properties Analysis
“2-(1H-imidazol-2-yl)pyrazine” is a solid at room temperature . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
2-(1H-imidazol-2-yl)pyrazine is a valuable scaffold in organic synthesis and has been extensively used in the development of new drugs . Its structure allows for a variety of substitutions, making it a versatile precursor for synthesizing a wide range of biologically active molecules.
Antimicrobial Agents
Compounds derived from 2-(1H-imidazol-2-yl)pyrazine have shown promising results as antimicrobial agents. They have been tested for their efficacy against various bacterial and fungal strains, indicating their potential in developing new antibiotics and antifungals .
Antitumor Activity
Imidazole-containing compounds, including those derived from 2-(1H-imidazol-2-yl)pyrazine, have been synthesized and evaluated for their antitumor potential. Some derivatives have exhibited moderate to high inhibitory activities against different tumor cell lines, suggesting their use in cancer therapy .
Pharmacological Applications
The imidazole moiety is a core structure in many pharmacologically active compounds. Derivatives of 2-(1H-imidazol-2-yl)pyrazine have been studied for various biological activities, including antihypertensive, anti-inflammatory, and antidiabetic effects, among others .
Materials Science
In materials science, 2-(1H-imidazol-2-yl)pyrazine derivatives can be used to create functional molecules for everyday applications. Their ability to form complex structures makes them suitable for use in the design of new materials with specific properties .
Environmental Science
The study of 2-(1H-imidazol-2-yl)pyrazine and its derivatives extends to environmental science, where they can be used to develop compounds with lower toxicity and higher tolerability. This is particularly important in the search for eco-friendly pesticides and herbicides .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety have been reported to show a broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit COX-1 and COX-2, key enzymes involved in inflammation . Another study suggests that certain imidazole derivatives may interact with the Positive Transaction Elongation Factor b (p-TEFB), which plays a crucial role in RNA transcription .
Mode of Action
Imidazole derivatives are known for their diverse chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes. For example, some imidazole derivatives have been found to inhibit the activity of COX-1 and COX-2 enzymes, thereby reducing inflammation .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways might be affected . For instance, the inhibition of COX-1 and COX-2 enzymes can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that this compound may have potential anti-inflammatory effects due to the inhibition of cox-1 and cox-2 enzymes
Action Environment
For instance, the solubility of imidazole in water and other polar solvents suggests that the compound’s activity might be influenced by the polarity of its environment .
Eigenschaften
IUPAC Name |
2-(1H-imidazol-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-9-6(5-8-1)7-10-3-4-11-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRNBDAFWDLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606460 | |
| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-2-yl)pyrazine | |
CAS RN |
119165-68-3 | |
| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


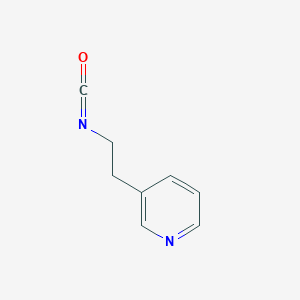

![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)




